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molecular formula C9H7N3 B1602944 1-Methyl-1H-indazole-6-carbonitrile CAS No. 267413-29-6

1-Methyl-1H-indazole-6-carbonitrile

Cat. No. B1602944
M. Wt: 157.17 g/mol
InChI Key: WMKXQAVXMOAOAG-UHFFFAOYSA-N
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Patent
US06376499B1

Procedure details

The title compound was prepared according to the method described in Example 8, Step A, 4-cyano-2-fluorobenzaldehyde and methyl hydrazine as starting materials: 1H NMR (CDCl3) δ 8.07 (s, 1H), 7.83 (d, J=8.2 Hz, 1H), 7.79 (s, 1H), 7.37 (d, J=8.3 Hz, 1H), 4.14 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[C:5](F)[CH:4]=1)#[N:2].[CH3:12][NH:13][NH2:14]>>[C:1]([C:3]1[CH:4]=[C:5]2[C:6]([CH:7]=[N:14][N:13]2[CH3:12])=[CH:9][CH:10]=1)#[N:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC(=C(C=O)C=C1)F
Step Two
Name
methyl hydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C2C=NN(C2=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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